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Compound of Interest

Compound Name: Hexadecyl 3-methylbutanoate

Cat. No.: B15366961 Get Quote

An In-depth Technical Guide to Hexadecyl 3-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexadecyl 3-methylbutanoate, a

long-chain branched fatty acid ester. Due to the limited availability of data for this specific

molecule, this guide synthesizes information from closely related compounds and general

principles of organic chemistry to provide a thorough understanding of its synthesis, properties,

and potential biological relevance.

Chemical Identity and Properties
Hexadecyl 3-methylbutanoate, also known as cetyl isovalerate, is the ester formed from

hexadecanol (cetyl alcohol) and 3-methylbutanoic acid (isovaleric acid). A specific CAS

Registry Number for this compound is not readily found in major chemical databases, which

may suggest it is not a commonly synthesized or commercially available chemical. For

reference, a structurally related compound, Hexadecyl 3-chlorobutanoate, has the CAS

Number 88395-91-9[1].

Chemical Structure:

The structure consists of a sixteen-carbon alkyl chain (hexadecyl group) attached to the

carboxyl group of 3-methylbutanoate.
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Physicochemical Properties
Quantitative data for hexadecyl 3-methylbutanoate is not available. The following table

summarizes the properties of related compounds to provide estimated values. Hexyl 3-

methylbutanoate (hexyl isovalerate) provides data for the ester functional group with a shorter

alkyl chain[2][3], while other hexadecyl esters provide context for the long alkyl chain.

Property
Hexyl 3-
methylbutanoate

Hexadecyl
Octadecanoate
(Cetyl Stearate)

Hexadecyl 3-
methylbutanoate
(Estimated)

CAS Number 10032-13-0[2] 1190-63-2 Not Available

Molecular Formula C11H22O2[2] C34H68O2 C21H42O2

Molecular Weight 186.29 g/mol [2] 508.9 g/mol 326.57 g/mol

Boiling Point ~215 °C - Likely > 300 °C (High)

Specific Gravity
0.852 - 0.859 @

25°C[3]
- ~0.86

Refractive Index
1.417 - 1.421 @

20°C[3]
- ~1.44

Solubility Insoluble in water Insoluble in water

Insoluble in water;

Soluble in nonpolar

organic solvents

Synthesis and Purification
The synthesis of hexadecyl 3-methylbutanoate can be achieved through standard

esterification methods, most commonly the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of hexadecyl 3-methylbutanoate from 3-methylbutanoic

acid and hexadecan-1-ol.

Materials:
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3-methylbutanoic acid

Hexadecan-1-ol (cetyl alcohol)

Concentrated sulfuric acid (catalyst)

Toluene (or another suitable solvent for azeotropic removal of water)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl

acetate)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, combine hexadecan-1-ol (1.0 eq), 3-methylbutanoic acid (1.2 eq), and toluene.

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g.,

1-2% of the alcohol mass).

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in

the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water

is collected, indicating the reaction is complete.

Work-up:

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated

sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted carboxylic

acid), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:

Filter to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be further purified by vacuum distillation or column

chromatography on silica gel to yield pure hexadecyl 3-methylbutanoate.

Analytical Characterization
The structure and purity of the synthesized ester would be confirmed using standard analytical

techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary method for analyzing volatile compounds like fatty acid esters. The

retention time in the gas chromatogram would indicate its volatility relative to standards, and

the mass spectrum would provide structural information.

Expected Mass Spectrum Fragmentation:

Molecular Ion (M+): A peak corresponding to the molecular weight (326.57) may be

observed, though it can be weak for long-chain esters.

McLafferty Rearrangement: A characteristic peak for esters, though less prominent with long

alcohol chains.

Loss of the Alkoxy Group: Fragmentation leading to an acylium ion [M-OR]+.

Characteristic Ions: Fragments corresponding to the hexadecyl chain and the 3-

methylbutanoate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):
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~4.05 ppm (triplet): Protons on the carbon of the hexadecyl group attached to the ester

oxygen (-O-CH₂-).

~2.15 ppm (doublet): Protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).

~0.95 ppm (doublet): Methyl protons of the isopropyl group on the 3-methylbutanoate moiety.

~1.25 ppm (broad singlet): Methylene protons of the long hexadecyl chain.

~0.88 ppm (triplet): Terminal methyl protons of the hexadecyl chain.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

~173 ppm: Carbonyl carbon of the ester.

~64 ppm: Carbon of the hexadecyl group attached to the ester oxygen (-O-CH₂-).

~43 ppm: Methylene carbon of the 3-methylbutanoate moiety.

~22-32 ppm: Carbons of the hexadecyl chain.

~22.5 ppm: Methyl carbons of the isopropyl group.

~14 ppm: Terminal methyl carbon of the hexadecyl chain.

Potential Biological Activity and Applications
While no specific biological activities have been reported for hexadecyl 3-methylbutanoate,

the broader class of branched-chain fatty acid esters has garnered interest in drug

development.

Anti-inflammatory and Anti-diabetic Potential
A class of endogenous lipids known as branched fatty acid esters of hydroxy fatty acids

(FAHFAs) has demonstrated anti-diabetic and anti-inflammatory effects[4][5]. These molecules

can enhance glucose-stimulated insulin secretion and reduce inflammation in adipose tissue[4].

The biological activity of FAHFAs is mediated, in part, through the activation of G protein-

coupled receptors (GPCRs)[5]. Given its structure as a branched-chain fatty acid ester,
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hexadecyl 3-methylbutanoate could potentially exhibit similar signaling properties, although

this remains to be experimentally verified.

Drug Delivery
Long-chain fatty acid esters are lipophilic and can be explored as components of lipid-based

drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers

(NLCs). These systems can improve the solubility and bioavailability of poorly water-soluble

drugs. The long hexadecyl chain of hexadecyl 3-methylbutanoate would make it a suitable

candidate for the lipid matrix in such formulations.

Logical and Experimental Workflows
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of

hexadecyl 3-methylbutanoate.

3-Methylbutanoic Acid
+ Hexadecan-1-ol

Fischer Esterification
(H₂SO₄ catalyst, Toluene) Crude Ester Mixture Extraction & Distillation/

Column Chromatography
Pure Hexadecyl

3-Methylbutanoate Structural Analysis

GC-MS

¹H & ¹³C NMR

FTIR Spectroscopy

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of hexadecyl 3-methylbutanoate.

Hypothesized Biological Signaling Pathway
Based on the activity of related branched fatty acid esters, the following diagram proposes a

potential signaling pathway.
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Caption: Hypothesized anti-inflammatory signaling pathway for a branched fatty acid ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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